(3-Bromobenzyl)dimethylamine

Vue d'ensemble

Description

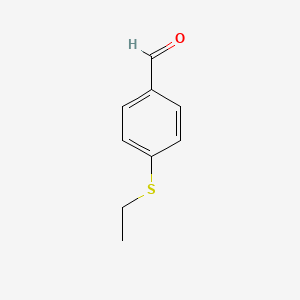

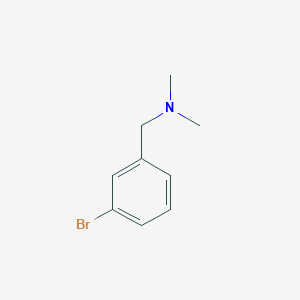

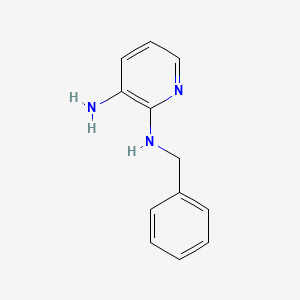

The compound "(3-Bromobenzyl)dimethylamine" is a brominated benzylamine derivative, which is a structural motif found in various chemical compounds with diverse applications, including medicinal chemistry and materials science. The presence of the bromine atom on the benzyl ring and the dimethylamine group suggests potential reactivity and utility in synthetic chemistry as an intermediate for further functionalization .

Synthesis Analysis

The synthesis of brominated benzylamine derivatives can be achieved through various methods. For instance, the formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine followed by reaction with benzaldehyde can yield the corresponding alcohols and ketones, depending on the experimental conditions . Additionally, the synthesis of related compounds, such as N-(bromodimethoxybenzyl)-substituted phenethylamines, involves N-reductive alkylation with bromodimethoxybenzaldehydes . These synthetic routes highlight the versatility of brominated benzylamine derivatives as intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of brominated benzylamine derivatives can be elucidated using various analytical techniques. For example, the crystal structure of bis(3-bromo-4-dimethylaminobenzylidene)hydrazine has been solved, revealing a close to planar molecule with intermolecular halogen bonds . This structural information is crucial for understanding the reactivity and potential supramolecular organization of such compounds.

Chemical Reactions Analysis

Brominated benzylamine derivatives participate in a variety of chemical reactions. The formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine indicates the potential for nucleophilic addition reactions . Moreover, the use of dimethylformamide as a carbon monoxide source in palladium-catalyzed aminocarbonylations of aryl bromides, including those with a bromobenzyl moiety, demonstrates the ability of these compounds to undergo carbonylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzylamine derivatives are influenced by the presence of the bromine atom and the dimethylamine group. The gas chromatographic separation and mass spectrometric analysis of such compounds provide insights into their volatility and fragmentation patterns, which are important for their identification and characterization . Additionally, the mesomorphic behavior of related compounds, such as 4-n-alkoxybenzylidine-4'-bromoaniline disulphides, indicates the potential for liquid crystalline properties, which could be relevant for materials science applications .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

(3-Bromobenzyl)dimethylamine serves as an important intermediate in organic synthesis, finding applications in the fields of medicine, pesticides, and chemicals. For instance, its use in the synthesis of N,N-Dimethyl-4-nitrobenzylamine demonstrates its versatility in producing compounds with varied functional applications (Wang Ling-ya, 2015).

Catalytic Applications

This compound's derivatives are used in catalytic processes such as the aminocarbonylation of aryl bromides, highlighting its role in facilitating chemical reactions in organic chemistry. This process is crucial for producing aryl amides, which are significant in various chemical applications (Y. Wan et al., 2002).

Analytical Chemistry

In analytical chemistry, derivatives of (3-Bromobenzyl)dimethylamine, such as N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines, are studied for their unique spectral properties. This research provides insight into the behavior of these compounds under various analytical conditions, contributing to advancements in forensic chemistry and substance identification (Ahmad J. Almalki et al., 2020).

Photodynamic Therapy

The compound's derivatives are also explored in the field of photodynamic therapy. Studies on zinc phthalocyanine substituted with derivatives of (3-Bromobenzyl)dimethylamine show potential for cancer treatment due to their high singlet oxygen quantum yield, an essential characteristic for effective photodynamic therapy (M. Pişkin et al., 2020).

Crystallography and Material Science

Research on bis(3-bromo-4-dimethylaminobenzylidene)hydrazines demonstrates the compound's utility in crystallography and material science. Understanding the crystal structures and properties of these compounds is crucial for their application in designing new materials with specific desired properties (Samuel Guieu et al., 2013).

Safety And Hazards

The safety data sheet for “(3-Bromobenzyl)dimethylamine” advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends the use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation . All sources of ignition should be removed .

Propriétés

IUPAC Name |

1-(3-bromophenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-11(2)7-8-4-3-5-9(10)6-8/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENUHAOLAJUKLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402118 | |

| Record name | (3-BROMOBENZYL)DIMETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromobenzyl)dimethylamine | |

CAS RN |

4885-18-1 | |

| Record name | (3-BROMOBENZYL)DIMETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1276685.png)

![Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B1276703.png)

![4-amino-5-[(2,6-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276707.png)

![N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B1276718.png)